6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
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Overview
Description
6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole-2,3-dione with p-toluenesulfonic acid (PTSA) to form an N-acyliminium intermediate, which then undergoes cyclization to yield the desired fused system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and safe for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound features a similar fused ring system and is studied for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(2,6-dimethylphenyl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-4-3-5-10(2)12(9)16-7-6-11-8-14-15-13(11)16/h3-5,8H,6-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAWPUMRTMTGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCC3=C2NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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